molecular formula C19H22N6O2 B2627258 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1796964-11-8

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2627258
CAS No.: 1796964-11-8
M. Wt: 366.425
InChI Key: LCYOPALNWUGJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound exhibits high specificity for JAK2, demonstrating significantly lower activity against other JAK family members such as JAK1 and JAK3, which makes it a valuable tool for dissecting the specific roles of JAK2-driven signaling pathways in cellular processes. The primary research application of this inhibitor is in the study of myeloproliferative neoplasms (MPNs) and other hematological malignancies, where mutations in the JAK2 gene (e.g., JAK2 V617F) lead to constitutive activation of the JAK-STAT pathway and drive uncontrolled cell proliferation. By selectively targeting JAK2, this compound enables researchers to investigate the pathogenesis of these diseases and evaluate the therapeutic potential of JAK2 inhibition in preclinical models. Its utility extends to immunology research, where JAK-STAT signaling is critical for cytokine receptor signaling, allowing for the study of specific immunological responses. This high-quality inhibitor is intended for use in in vitro cellular assays and in vivo studies to advance the understanding of JAK2 biology and support drug discovery efforts.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-24-12-14(19(23-24)27-2)18(26)21-9-10-25-17(13-6-7-13)11-16(22-25)15-5-3-4-8-20-15/h3-5,8,11-13H,6-7,9-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYOPALNWUGJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with notable biological activities. Its unique structure, characterized by the presence of cyclopropyl, pyridine, and pyrazole moieties, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Structure and Properties

The compound has a molecular formula of C19H24N6O2 and a molecular weight of 400.5 g/mol. The structural features include:

  • Cyclopropyl group : Enhances lipophilicity and potential receptor interactions.
  • Pyridine ring : Known to modulate various biological pathways.
  • Pyrazole moiety : Associated with diverse pharmacological effects.

These structural elements contribute to its solubility and biological interactions, making it suitable for further studies in drug development.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds possess antimicrobial properties. The presence of the pyridine and pyrazole rings enhances their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Anticancer Properties

The compound has demonstrated anticancer activity in various cell lines. Research indicates that it may act as an inhibitor of specific enzymes involved in cancer progression. For instance, structural analogs have been reported to inhibit pathways crucial for tumor growth and metastasis .

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This activity is particularly relevant for treating chronic inflammatory conditions.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Interaction : The compound may interact with various receptors, including muscarinic acetylcholine receptors, which are implicated in neurodegenerative diseases .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory activities.
  • Signal Transduction Modulation : The presence of the pyrazole ring suggests potential modulation of signaling pathways critical for cellular responses.

Case Studies

Several studies have investigated the biological activity of similar compounds:

Study 1: Anticancer Activity

A study evaluated the efficacy of related pyrazole derivatives against breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The compounds were found to target specific oncogenic pathways, providing insights into their potential as therapeutic agents .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited substantial antibacterial activity, highlighting their potential as novel antibiotics.

Data Summary

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerEnzyme inhibition; apoptosis induction
Anti-inflammatoryCytokine modulation

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by:

  • Cyclopropyl Group : Enhances lipophilicity and biological activity.
  • Pyridine Ring : Known for its role in enhancing pharmacological properties.
  • Pyrazole Moieties : Associated with various biological activities, including anti-inflammatory and anticancer effects.

Molecular Formula

C19H24N6O2C_{19}H_{24}N_{6}O_{2}

Molecular Weight

400.5 g mol400.5\text{ g mol}

Medicinal Chemistry

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive compounds.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Enzyme Inhibition

The compound's design allows it to interact with various biological targets, including:

  • Protein Kinases : Potential inhibitors of pathways involved in cancer progression.
  • Phosphodiesterases : May influence signaling pathways relevant to inflammation and cancer.

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. For example, the presence of specific substituents on the pyrazole ring significantly influences binding affinity and potency against targeted enzymes .

Case Study: Binding Affinity

In a study examining the binding affinity of various pyrazole derivatives, it was found that modifications at the 4-position of the pyrazole ring enhanced interactions with target proteins, leading to improved inhibitory activity .

Drug Development

The compound's unique structural features make it a candidate for further development into pharmaceuticals. Its potential applications include:

  • Antitumor Agents : Targeting specific cancer cell lines.
  • Anti-inflammatory Drugs : Modulating immune responses through enzyme inhibition.

Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropyl, pyridine, pyrazoleAnticancer, enzyme inhibition
SulfanilamideSulfonamide groupAntibacterial
Pyrazolo[3,4-b]quinolinPyrazole fused with quinolineAnticancer
5-MethylpyrazoleSimple pyrazole derivativeAntifungal

Summary of Pharmacological Properties

PropertyValue/Description
SolubilityGood aqueous solubility
Plasma Protein BindingMedium to high
ClearanceMedium to high clearance in liver microsomes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituents, physicochemical properties, and synthetic approaches:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound Cyclopropyl, pyridin-2-yl, methoxy, methyl C₂₁H₂₃N₇O₂ 405.45 Not reported Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, cyano, phenyl C₂₁H₁₅ClN₆O 402.83 68 133–135
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Dichlorophenyl, cyano C₂₁H₁₄Cl₂N₆O 437.27 68 171–172
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d) Fluoro, cyano, phenyl C₂₁H₁₄ClFN₆O 420.82 71 181–183
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Trichlorophenyl, pyridylmethyl C₂₂H₁₆Cl₃N₅O 484.75 Not reported Not reported
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Ethyl, methyl, phenyl, pyrazolo-pyridine C₂₁H₂₂N₆O 374.44 Not reported Not reported

Key Findings

Substituent Effects on Physicochemical Properties: Chlorine and fluorinated derivatives (e.g., 3b, 3d) exhibit higher melting points (171–183°C) compared to non-halogenated analogs, likely due to enhanced intermolecular interactions. The target compound’s cyclopropyl group may reduce metabolic oxidation compared to phenyl or chlorophenyl groups in analogs.

Synthetic Approaches :

  • Most pyrazole-carboxamides are synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF), as seen in . The target compound likely follows a similar route, though its cyclopropyl group may require specialized precursors.

Bioactivity Trends: Chlorinated derivatives (e.g., 3b) often show improved kinase inhibition due to increased electron-withdrawing effects. However, the pyridinyl and cyclopropyl groups in the target compound may offer unique selectivity profiles.

Limitations in Current Knowledge

  • No direct pharmacological data (e.g., IC₅₀ values) are available for the target compound.
  • The impact of the ethyl linker between pyrazole rings on solubility and bioavailability remains uncharacterized.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield improvement?

  • Methodology : Key steps involve cyclopropaneamine coupling, nucleophilic substitutions, and heterocyclic ring formation. For example, copper(I) bromide and cesium carbonate in DMSO at 35°C for 48 hours facilitate cyclopropane coupling (yield: ~17.9%) . Yield optimization may require adjusting solvent polarity (e.g., DMSO vs. DMF), catalyst loading, or temperature gradients. Chromatography (e.g., ethyl acetate/hexane gradients) is critical for purification .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodology : Use a combination of:

  • 1H/13C NMR to verify substituent positions and cyclopropane integration .
  • IR spectroscopy for functional group validation (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
  • LC-MS/HRMS for molecular weight confirmation (e.g., m/z 215 [M+H]+ in HRMS) .
  • Elemental analysis to ensure stoichiometric purity (>95%) .

Advanced Research Questions

Q. How can computational tools like molecular docking and PASS prediction guide the design of biological activity studies for this compound?

  • Methodology :

  • PASS Online® predicts targets (e.g., kinase inhibition, antimicrobial activity) based on structural motifs like pyrazole and pyridine rings .
  • Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzymes (e.g., COX-2, cytochrome P450) by aligning the compound’s pyridyl and cyclopropyl groups with active-site residues .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC50, cell viability assays) .

Q. What strategies resolve contradictions between predicted and observed biological activities?

  • Methodology :

  • Dose-response reassessment : Test broader concentration ranges to account for assay sensitivity .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may alter observed effects .
  • Synergistic studies : Combine with known inhibitors (e.g., kinase inhibitors) to probe off-target interactions .

Q. How does the electronic configuration of the pyrazole-pyridine core influence physicochemical properties like solubility and bioavailability?

  • Methodology :

  • LogP calculations (e.g., ChemDraw) reveal hydrophobicity from cyclopropane and methoxy groups, guiding solvent selection for formulation .
  • pKa determination (via potentiometric titration) identifies protonation sites affecting solubility at physiological pH .
  • Caco-2 permeability assays assess intestinal absorption for oral bioavailability optimization .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?

  • Methodology :

  • RAW 264.7 macrophages : Measure NO production inhibition (e.g., Griess assay) after LPS stimulation .
  • COX-2 inhibition ELISA : Quantify PGE2 reduction using a competitive binding protocol .
  • Cytokine profiling (IL-6, TNF-α via ELISA) to assess immunomodulatory effects .

Q. How can synthetic byproducts be minimized during large-scale production?

  • Methodology :

  • DoE (Design of Experiments) : Optimize parameters like reaction time (48–72 hours), temperature (30–50°C), and stoichiometry (1:1.2 molar ratio) .
  • Inline FTIR monitoring detects intermediates to halt reactions at optimal conversion points .
  • Crystallization screening (e.g., solvent-antisolvent methods) improves purity >98% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.